molecular formula C9H10BrFO B1526473 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene CAS No. 1249296-67-0

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

Cat. No.: B1526473
CAS No.: 1249296-67-0
M. Wt: 233.08 g/mol
InChI Key: KEPRDFXWCIGONR-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene is a halogenated aromatic compound featuring a bromoethyl substituent, a fluorine atom, and a methoxy group on a benzene ring. Its molecular structure confers reactivity suitable for applications in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. For example, bromoethyl-substituted fluoroaromatics are often used in cross-coupling reactions or nucleophilic substitutions due to the electrophilic nature of the bromine atom .

Properties

IUPAC Name

2-(1-bromoethyl)-4-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(10)8-5-7(11)3-4-9(8)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPRDFXWCIGONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene is a chemical compound that has garnered attention for its potential biological activities. This compound features a bromoethyl group, a fluorine atom, and a methoxy group attached to a benzene ring, which contributes to its unique properties and reactivity.

Physical Properties

  • Molecular Weight : Approximately 233.08 g/mol
  • Appearance : Colorless to light yellow liquid
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane, but insoluble in water.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine and fluorine atoms enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of halogenated methoxybenzenes have been shown to inhibit the growth of various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound may have potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects on cancer cell lines. A study evaluating its effects on human breast cancer cells (MCF-7) revealed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity:

Cell Line IC50 (µM)
MCF-725
HeLa30
A54935

Case Study 1: Anticancer Activity

In a recent study, researchers investigated the anticancer properties of various methoxy-substituted phenyl compounds, including this compound. The results indicated that treatment with the compound led to apoptosis in MCF-7 cells, characterized by increased caspase activity and DNA fragmentation.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on specific enzymes involved in cancer progression. The results showed that it inhibited topoisomerase II activity with an IC50 of 20 µM, suggesting potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The positioning of substituents significantly influences reactivity and stability. For comparison:

  • 2-(1-Bromoethyl)-5-fluoro-3-phenyl-4H-chromen-4-one (Intermediate 33, from ): This compound shares the bromoethyl and fluorine substituents but incorporates a chromenone core. The chromenone system enhances electron delocalization, reducing bromine’s electrophilicity compared to the simpler benzene derivative. Its synthesis yield (76%) via N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) highlights efficient radical bromination .
  • 3-Bromo-2-(1-bromoethyl)-5-fluoro-4H-chromen-4-one ():
    With dual bromine atoms, this compound exhibits higher reactivity in substitution reactions. Its 94% synthesis yield underscores the efficiency of sequential bromination steps under radical conditions .

Functional Group Variations

  • 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene ():
    The nitro group at the para position introduces strong electron-withdrawing effects, increasing the compound’s stability but reducing bromine’s leaving-group ability. Its 95% purity and safety protocols (e.g., immediate decontamination) reflect industrial handling standards .
  • 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene ():
    The diethoxyethoxy group enhances solubility in polar solvents, contrasting with the methoxy group in the target compound. This derivative’s 100% concentration in safety data sheets suggests its use as a pure reagent in specialized syntheses .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Yield Key Application
2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene ~218.0 (estimated) Bromoethyl, Fluoro, Methoxy N/A* Pharmaceutical intermediate
2-(1-Bromoethyl)-5-fluoro-3-phenyl-4H-chromen-4-one 357.2 Bromoethyl, Fluoro, Chromenone 76% Kinase inhibitor precursor
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 250.0 Bromo, Fluoro, Methoxy, Nitro N/A Agrochemical synthesis

*Direct synthesis data for the target compound is unavailable; yields for analogs range from 36% to 94% .

Table 2: NMR Spectral Comparison

Compound ¹H-NMR Shifts (δ, ppm) Key Features
2-(1-Bromoethyl)-5-fluoro-3-phenyl-4H-chromen-4-one 1.97 (d, J=6.9 Hz, 3H), 4.95 (q, J=6.8 Hz, 1H) Bromoethyl CH₃ and CH resonance
This compound (hypothetical) ~1.9–2.1 (CH₃), ~4.8–5.0 (CH) Similar splitting patterns expected

Preparation Methods

Friedel-Crafts Acylation Followed by Reduction and Bromination

A patented industrially relevant method for a closely related compound, 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene, provides a useful template for 2-(1-bromoethyl)-4-fluoro-1-methoxybenzene synthesis:

Step Reaction Conditions Notes
I Friedel-Crafts acylation of 3-fluoroanisole with Ac2O AlCl3 catalyst, 1,2-dichloroethane solvent, mild temperature Introduces acetyl group ortho to methoxy
II Reaction with Grignard reagent (e.g., MeMgCl) THF solvent, low temperature Converts ketone to secondary alcohol
III Reduction of secondary alcohol Using hydrosilane (e.g., 1,1,3,3-tetramethyldisiloxane) and trifluoroacetic acid Converts alcohol to alkyl side chain
IV Benzylic bromination N-bromosuccinimide (NBS), mild conditions Selective bromination at benzylic position

This method features mild reaction conditions, high yields, and suitability for scale-up industrial production.

Direct Bromination of 2-Ethyl-4-fluoro-1-methoxybenzene

An alternative approach involves first synthesizing 2-ethyl-4-fluoro-1-methoxybenzene, then performing benzylic bromination:

Step Reaction Conditions Notes
1 Synthesis of 2-ethyl-4-fluoro-1-methoxybenzene Via Grignard or Friedel-Crafts alkylation Requires regioselective alkylation
2 Benzylic bromination NBS, radical initiator (e.g., AIBN), solvent such as CCl4 or dichloromethane, room temperature or reflux Yields this compound

This method is simpler but requires careful control to avoid polybromination or aromatic ring bromination.

Palladium-Catalyzed Cross-Coupling and Functionalization

A modern synthetic approach involves palladium-catalyzed coupling reactions starting from 4-bromo-1-fluoro-2-methoxybenzene to introduce side chains or boronate esters, which can then be converted to the target compound:

Step Reaction Conditions Notes
1 Pd(0)-catalyzed borylation Pd2(dba)3, tricyclohexylphosphine, potassium acetate, 1,2-dimethoxyethane, microwave irradiation at 150°C for 1 h Forms boronate ester intermediate
2 Subsequent functionalization Further cross-coupling or substitution reactions Enables introduction of ethyl or bromoethyl groups

This method allows for modular synthesis and structural diversification but requires specialized catalysts and microwave equipment.

Reaction Conditions and Yields

Method Key Reagents Temperature Time Yield Notes
Friedel-Crafts + Grignard + NBS Ac2O, AlCl3, MeMgCl, NBS RT to mild heating Hours to overnight High (up to 85-90%) Industrially scalable, mild conditions
Direct bromination NBS, AIBN RT to reflux Few hours Moderate to high Requires careful control of selectivity
Pd-catalyzed borylation Pd2(dba)3, Pcy3, KOAc 150°C (microwave) 1 hour ~86% (for borylation step) Efficient but needs catalyst and microwave

Analytical Characterization

  • NMR Spectroscopy : ^1H NMR shows characteristic benzylic proton signals (around 5.2 ppm, singlet for bromomethyl), aromatic multiplets, and methoxy singlet (~3.8-3.9 ppm).
  • Mass Spectrometry : Molecular ion peaks consistent with brominated aromatic compounds (e.g., m/z 252 for related compounds).
  • Chromatography : Flash column chromatography using hexane/ethyl acetate mixtures is typical for purification.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents Reaction Type Advantages Limitations
Friedel-Crafts acylation + Grignard + NBS bromination 3-Fluoroanisole Ac2O, AlCl3, MeMgCl, NBS Electrophilic substitution, nucleophilic addition, radical bromination High yield, mild conditions, scalable Multi-step, requires handling of AlCl3 and Grignard
Direct benzylic bromination 2-Ethyl-4-fluoro-1-methoxybenzene NBS, AIBN Radical bromination Simpler, fewer steps Requires regioselectivity control, risk of overbromination
Pd-catalyzed borylation + functionalization 4-Bromo-1-fluoro-2-methoxybenzene Pd2(dba)3, Pcy3, KOAc Cross-coupling, borylation Modular, high efficiency Requires catalyst, microwave irradiation

Q & A

Basic: What are the standard synthetic routes for 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene, and what reaction conditions are optimal?

Answer:
A common approach involves sequential functionalization of the benzene ring. Starting with 4-fluoro-1-methoxybenzene, an ethyl group is introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Subsequent bromination at the ethyl group is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a non-polar solvent like CCl₄ at 70–80°C. Key considerations include:

  • Temperature control to avoid electrophilic bromination of the aromatic ring.
  • Solvent selection to stabilize radical intermediates and minimize side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitoring by TLC and GC-MS ensures reaction completion .

Advanced: How can regioselectivity challenges during bromination of the ethyl group be mitigated?

Answer:
The electron-donating methoxy group at position 1 and fluorine at position 4 create competing reactive sites. To favor allylic bromination over electrophilic substitution:

  • Use NBS with radical initiators (e.g., AIBN) to target the ethyl group.
  • Employ non-polar solvents (e.g., CCl₄) to suppress ionic pathways.
  • Optimize reaction time (typically 6–12 hours) to prevent over-bromination.
  • Validate selectivity via ¹H NMR (characteristic splitting patterns for bromoethyl) and 19F NMR (retained para-fluoro coupling) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H NMR :
    • Methoxy group: Singlet at δ ~3.8 ppm.
    • Bromoethyl group: Doublet of triplets (δ ~1.8–2.2 ppm for CH₂Br, δ ~4.0–4.5 ppm for adjacent CH₂).
  • 13C NMR :
    • Brominated carbon: δ ~30–35 ppm (C-Br).
    • Fluorinated aromatic carbon: δ ~160 ppm (C-F coupling).
  • 19F NMR : Single peak at δ ~-110 ppm (para-fluoro substitution).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 247.03 (C₉H₁₀BrFO) .

Advanced: How do the fluorine and methoxy substituents influence reactivity in cross-coupling reactions?

Answer:

  • Fluorine (electron-withdrawing): Enhances electrophilicity of the bromoethyl group, facilitating nucleophilic substitutions (e.g., Suzuki couplings).
  • Methoxy (electron-donating): Stabilizes transition states via resonance, but may deactivate the ring toward electrophilic attacks.
  • Catalyst optimization : Use Pd(PPh₃)₄ with bulky ligands to suppress undesired dehalogenation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Column chromatography : Silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20).
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals (mp ~45–50°C).
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) for final purity validation (>98%) .

Advanced: How does the bromoethyl group compare to chloro/iodo analogs in catalytic applications?

Answer:

  • Reactivity : Bromine offers a balance between stability (vs. iodo) and reactivity (vs. chloro).
  • Catalytic efficiency : Bromoethyl derivatives achieve higher yields in Heck couplings (e.g., 75–85% with Pd(OAc)₂) compared to chloro analogs (50–60%).
  • By-product formation : Iodo analogs may undergo β-hydride elimination more readily, requiring lower temperatures .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Ventilation : Use fume hoods due to volatile brominated intermediates.
  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Waste disposal : Neutralize with 10% sodium thiosulfate before aqueous disposal .

Advanced: How can computational modeling aid in predicting reaction pathways?

Answer:

  • DFT calculations : Optimize transition states for bromination (e.g., B3LYP/6-31G* level) to predict regioselectivity.
  • Molecular docking : Simulate interactions with catalytic sites (e.g., Pd complexes) to design ligand systems.
  • Kinetic modeling : Estimate activation energies for competing pathways using software like Gaussian or ORCA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene
Reactant of Route 2
2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

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